molecular formula C15H23NO2 B368857 1-(1-Adamantanecarbonyl)morpholine CAS No. 22508-50-5

1-(1-Adamantanecarbonyl)morpholine

Cat. No.: B368857
CAS No.: 22508-50-5
M. Wt: 249.35g/mol
InChI Key: CHKCQWNXMJAHPZ-UHFFFAOYSA-N
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Description

1-(1-Adamantanecarbonyl)morpholine is an organic compound with the molecular formula C15H23NO2. It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure.

Preparation Methods

1-(1-Adamantanecarbonyl)morpholine can be synthesized through several methods. One common synthetic route involves the reaction of 1-adamantanecarboxylic acid with morpholine. The reaction typically occurs under reflux conditions in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

1-(1-Adamantanecarbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the morpholide group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1-Adamantanecarbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Adamantanecarbonyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Adamantanecarbonyl)morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

1-adamantyl(morpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c17-14(16-1-3-18-4-2-16)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKCQWNXMJAHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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